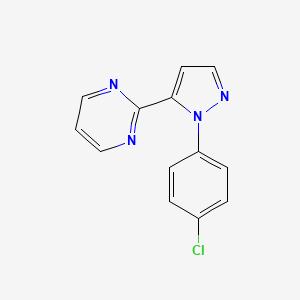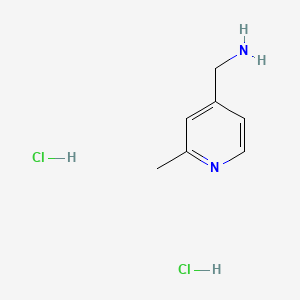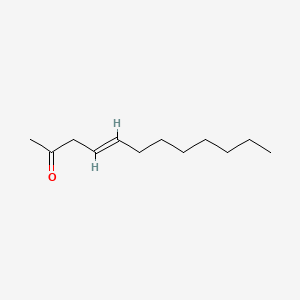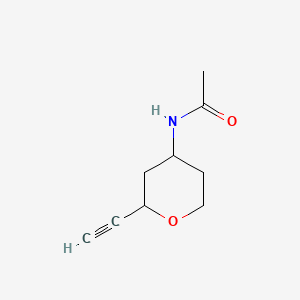
N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound characterized by the presence of a tetrahydropyran ring and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods
Industrial production methods for N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ethynyl and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like cerium ammonium nitrate and reducing agents such as hydrogen gas in the presence of a catalyst. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient, although specific applications in medicine require further research.
Industry: N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and ethynyl group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide include other tetrahydropyran derivatives and acetamide-containing compounds. Examples include:
Uniqueness
This compound is unique due to the presence of both the ethynyl and acetamide groups attached to the tetrahydropyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
1309366-02-6 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.208 |
Nombre IUPAC |
N-(2-ethynyloxan-4-yl)acetamide |
InChI |
InChI=1S/C9H13NO2/c1-3-9-6-8(4-5-12-9)10-7(2)11/h1,8-9H,4-6H2,2H3,(H,10,11) |
Clave InChI |
PVAYRIODTUQTKB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCOC(C1)C#C |
Sinónimos |
N-(2-Ethynyltetrahydro-2H-pyran-4-yl)acetaMide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


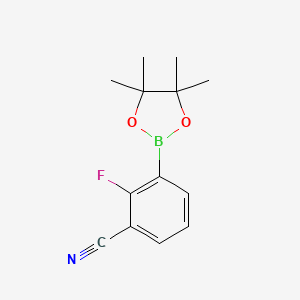

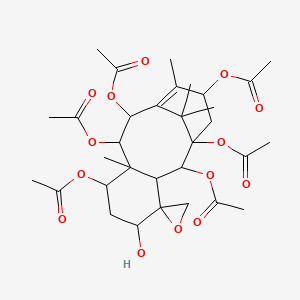
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)
![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)
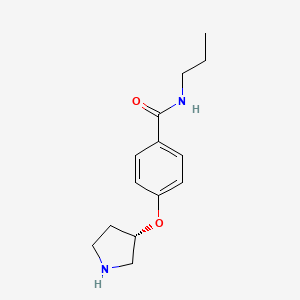


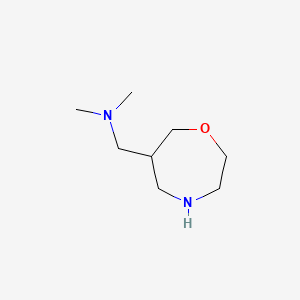
![(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B595616.png)
